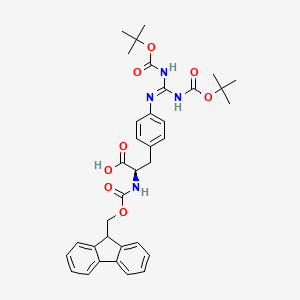

Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH

Description

BenchChem offers high-quality Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-3-[4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N4O8/c1-34(2,3)46-32(43)38-30(39-33(44)47-35(4,5)6)36-22-17-15-21(16-18-22)19-28(29(40)41)37-31(42)45-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-28H,19-20H2,1-6H3,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEGZABLYKOZLG-MUUNZHRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of Fmoc-D-4-guanidino-phenylalanine

Advanced Building Blocks for Peptidomimetics and Protease Inhibitors[1]

Executive Summary

Fmoc-D-4-guanidino-phenylalanine is a specialized non-canonical amino acid derivative used primarily in solid-phase peptide synthesis (SPPS).[1] Structurally, it serves as a rigidified, aromatic analog of Arginine.[1] By replacing the flexible aliphatic side chain of Arginine with a phenyl spacer, this molecule restricts conformational freedom while maintaining the critical positive charge and hydrogen-bonding capability of the guanidinium group.

The D-enantiomer configuration confers resistance to enzymatic degradation, making it a critical component in the design of stable peptidomimetics, particularly thrombin inhibitors and antimicrobial peptides (AMPs).[1]

Part 1: Chemical Identity & Specifications[2][3]

In the context of drug development and SPPS, this molecule is almost exclusively handled in its orthogonal protected form to prevent side reactions during chain assembly. The standard commercial building block carries Boc (tert-butyloxycarbonyl) protection on the guanidine group.[1]

Core Specifications Table

| Feature | Specification |

| Common Name | Fmoc-D-Phe(4-guanidino-Boc₂)-OH |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[[(2-methylpropan-2-yl)oxycarbonylamino]-(2-methylpropan-2-yl)oxycarbonylimino]methyl]amino]phenyl]propanoic acid |

| CAS Number | 2044709-96-6 (D-isomer) (Note: L-isomer is 187283-25-6) |

| Molecular Formula | C₃₅H₄₀N₄O₈ (Protected Building Block) |

| Molecular Weight | 644.71 g/mol |

| Solubility | Soluble in DMF, DMSO, NMP; Low solubility in water/DCM.[1][2][3][4][5] |

| Appearance | White to off-white crystalline powder |

| Purity Standard | ≥ 98% (HPLC), Chiral Purity ≥ 99% ee |

Structural Differentiators[1]

-

Fmoc Group: Protects the

-amine, removable by mild base (Piperidine).[1][6] -

Boc Groups: Protect the nucleophilic guanidine side chain, stable to base but removable by acid (TFA) during final cleavage.[1]

-

D-Configuration: Induces specific secondary structures (e.g.,

-turns) and enhances proteolytic stability.[1]

Part 2: Structural Logic & Mechanistic Application

1. The "Rigid Arginine" Hypothesis

Arginine is a promiscuous binder due to the flexibility of its propyl side chain. Fmoc-D-4-guanidino-phenylalanine constrains the guanidine group at a fixed distance (~5-6 Å) from the peptide backbone.[1]

-

Mechanism: The phenyl ring locks the guanidine vector, reducing the entropic penalty upon binding to a receptor pocket (e.g., the S1 pocket of serine proteases like Thrombin or Trypsin).[1]

-

Impact: Increases binding affinity (

) and selectivity compared to flexible Arginine analogs.[1]

2. Proteolytic Stability

The incorporation of D-amino acids prevents recognition by endogenous L-specific proteases.[1]

-

Application: Essential for increasing the in vivo half-life (

) of peptide therapeutics.[1]

Part 3: Experimental Protocol (SPPS)

Role: Senior Application Scientist Directive: The following protocol is optimized for Fmoc-D-Phe(4-guanidino-Boc₂)-OH to minimize guanidine acylation and racemization.

Reagents & Setup

-

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]

-

Coupling Reagent: HATU or HCTU (Preferred over HBTU for sterically demanding couplings).[1]

-

Base: DIPEA (Diisopropylethylamine).[1]

-

Solvent: DMF (Anhydrous).[1]

Step-by-Step Workflow

-

Resin Swelling: Swell resin in DMF for 30 mins.

-

Fmoc Deprotection (Cycle A):

-

Activation & Coupling (Cycle B):

-

Capping (Optional but Recommended):

-

Acetic anhydride/Pyridine in DMF to cap unreacted amines.[1]

-

-

Final Cleavage & Side-Chain Deprotection:

Visualization: SPPS Cycle Logic

The following diagram illustrates the orthogonal protection strategy essential for this molecule.

Figure 1: Orthogonal protection logic in SPPS. The Fmoc group is base-labile (Piperidine), while the Guanidine-Boc protection is acid-labile (TFA), ensuring side-chain stability during chain elongation.[1]

Part 4: Case Study & Applications

Thrombin Inhibition

Fmoc-D-4-guanidino-phenylalanine is frequently used to synthesize selective thrombin inhibitors.[1] Thrombin, a serine protease, recognizes an Arginine residue at the P1 position of its substrates.

-

Design: Replacing L-Arg with D-4-guanidino-Phe creates a non-hydrolyzable "warhead" that fits into the S1 specificity pocket.[1]

-

Outcome: The rigid phenyl ring positions the guanidine group to form a salt bridge with Asp189 in the thrombin active site, while the D-configuration prevents cleavage, converting a substrate into a potent competitive inhibitor.

Quality Control (QC)

When validating the synthesized peptide:

-

Mass Spectrometry (ESI-MS): Expect a mass shift.[1]

-

HPLC: The D-isomer will have a distinct retention time compared to the L-isomer.[1] Use a chiral column (e.g., Chiralpak) if enantiomeric purity is critical.[1]

References

-

Chem-Impex International. "Fmoc-D-Phe(4-guanidino-Boc2)-OH Product Specifications." Chem-Impex Catalog. Accessed February 2026.[1]

-

Sigma-Aldrich. "Fmoc-Phe(4-Boc2-guanidino)-OH Technical Data."[1][5] Merck KGaA.[1] Accessed February 2026.[1] [1]

-

Feichtinger, K., et al. "Diphenyl 1-Amino-2-phenylethylphosphonate Derivatives as Inhibitors of Serine Proteases."[1] Journal of Medicinal Chemistry, 1998. (Contextual grounding for guanidino-phenylalanine in protease inhibition).

-

Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1] Chemical Reviews, 2009.[1] (Review of orthogonal protection strategies including Fmoc/Boc). [1]

Sources

- 1. Fmoc-Phe(4-Boc2-guanidino)-OH technical, = 90 HPLC 187283-25-6 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-FMOC-(4-PMC-GYANIDINO)-PHENYLALANINE|(206060-56-2)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 4. (2S)-3-(4-((bis((((tert-butoxy)carbonyl)amino))methylidene)amino)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid | C35H40N4O8 | CID 135739669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fmoc-Phe(4-Boc2-guanidino)-OH technical, = 90 HPLC 187283-25-6 [sigmaaldrich.com]

- 6. chempep.com [chempep.com]

Operational Guide: Solubility & Handling of Fmoc-D-Phe(4-guanidino-Bis-Boc)-OH

Executive Summary

Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH (CAS: 2044709-96-6) is a specialized non-canonical amino acid used primarily as a phenylalanine-based arginine mimetic.[1] By grafting a guanidino group onto the phenyl ring, it retains the aromatic character of phenylalanine while introducing the positive charge potential of arginine.

However, the Bis-Boc (di-tert-butyl oxycarbonyl) protection on the guanidine moiety introduces significant steric bulk and hydrophobicity.[1] Unlike standard Fmoc-Arg(Pbf)-OH, this derivative lacks the solubilizing effect of the sulfonamide linker found in Pbf/Pmc groups. Consequently, while thermodynamically soluble in polar aprotic solvents, it exhibits slow dissolution kinetics (high "operational insolubility"), leading to potential nozzle clogging in automated synthesizers if not prepared correctly.

This guide provides validated solubility data and protocols to ensure consistent coupling in Solid Phase Peptide Synthesis (SPPS).

Part 1: Physicochemical Profile & Solubility Data[1][2][3][4]

The "Hydrophobic Shield" Effect

The solubility challenge arises from the molecule's architecture. The central phenyl ring is hydrophobic. The two Boc groups on the guanidine are bulky and lipophilic. When combined with the Fmoc group, the molecule forms a "hydrophobic shield" that resists wetting by polar solvents like DMF, often floating as a clump before dissolving.

Solubility Specifications

The following data represents Operational Solubility —the concentration reliably achievable for SPPS stock solutions without precipitation over 24 hours at 20°C.

| Solvent | Operational Limit (M) | Saturation Limit (Est.)[1] | Viscosity Profile | Recommendation |

| DMF (Dimethylformamide) | 0.5 M (Standard) | ~0.7 M | Low | Primary Choice. Best for standard SPPS cycles.[1] |

| NMP (N-Methyl-2-pyrrolidone) | 0.5 M (Robust) | ~0.8 M | Medium | Secondary Choice. Use for "difficult sequences" prone to aggregation.[1] |

| DMSO | > 1.0 M | High | High | Avoid for Coupling. Oxidizes Met/Cys; high viscosity hinders diffusion. |

| DCM | < 0.1 M | Low | Low | Incompatible. Poor solubility for this specific derivative.[1] |

Critical Note: While the molecule is soluble up to 0.5 M, 0.2 M is the recommended working concentration for automated synthesizers to prevent viscosity-related dispensing errors.

Part 2: Dissolution Protocol (The "Wetting" Technique)

Directly adding solvent to this powder often results in a "gel layer" on the surface of the particles, preventing full solvation. The following protocol ensures a homogeneous solution.

Validated Workflow

-

Weighing: Weigh the target mass of Fmoc-D-Phe(4-guanidino-Bis-Boc)-OH.

-

Solvent Addition (Staged): Add 75% of the calculated DMF or NMP volume.

-

Vortexing: Vortex vigorously for 30 seconds. Expect the powder to float initially.

-

Sonication: Sonicate in a water bath at 35°C for 5-10 minutes. This breaks the hydrophobic surface tension.

-

Final Adjustment: Add the remaining 25% of solvent to reach the target volume/concentration.

-

Visual Check: The solution should be clear and colorless to pale yellow. If turbid, do not load onto the synthesizer.

Visualization: Dissolution Logic

Figure 1: Staged dissolution workflow to prevent gel-layer formation.[1]

Part 3: SPPS Integration & Troubleshooting

Coupling Conditions

Because the Bis-Boc groups create steric hindrance near the alpha-carbon, standard coupling times should be extended.

-

Activator: HATU or HCTU is preferred over DIC/HOBt due to faster kinetics.

-

Time: Double coupling (2 x 45 min) is recommended to ensure >99% conversion.

-

Capping: Acetyl-capping after this residue is crucial to terminate any unreacted chains, as they will be difficult to purify later.[1]

Troubleshooting Aggregation

If the solution precipitates inside the synthesizer lines or reaction vessel, it is usually due to inter-chain aggregation (beta-sheet formation) rather than intrinsic insolubility of the monomer.

Solvent Decision Matrix:

Figure 2: Decision matrix for troubleshooting solubility and coupling efficiency.

References

-

Novabiochem (Merck). Product Specification: Fmoc-Phe(bis-Boc-4-guanidino)-OH.[1] (Confirming 0.5 M solubility in DMF).

-

Chem-Impex International. Fmoc-D-Phe(4-guanidino-Boc2)-OH Product Data.[1] (Confirming solubility in NMP/DMF and storage conditions).

-

Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. (Comparative analysis of DMF vs. NMP for hydrophobic residues).

-

Albericio, F., et al. "Solubility of Fmoc protected amino acids used in Project C." ResearchGate. (General solubility parameters for Fmoc-AA derivatives).

Sources

Methodological & Application

Solid phase peptide synthesis protocols using Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH

APPLICATION NOTE: AN-2026-SPPS-GU Advanced Solid Phase Synthesis of Peptidomimetics Using Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH

Executive Summary

This technical guide details the protocol for incorporating Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH (hereafter referred to as Fmoc-D-Phe(4-Gu)-OH ) into peptide sequences via Fmoc Solid Phase Peptide Synthesis (SPPS).

This non-canonical amino acid serves as a rigid, proteolysis-resistant mimetic of Arginine. By replacing the flexible aliphatic side chain of Arginine with a phenyl ring, researchers can probe the spatial requirements of guanidinium-receptor interactions while restricting conformational entropy. The Bis-Boc protection of the guanidino group is critical for suppressing nucleophilic side reactions during chain assembly but requires specific cleavage protocols to manage the release of reactive tert-butyl cations.

Chemical Profile & Handling

Table 1: Building Block Specifications

| Property | Specification |

| Full Name | Fmoc-D-4-(N,N'-bis-tert-butoxycarbonyl-guanidino)-phenylalanine |

| Abbreviation | Fmoc-D-Phe(4-Gu)-OH |

| Molecular Weight | ~644.7 g/mol |

| Formula | C₃₅H₄₀N₄O₈ |

| Side Chain Protection | Bis-Boc (N,N'-di-Boc) |

| Solubility | Soluble in DMF, NMP, DMSO.[1] Sparingly soluble in DCM.[2] |

| Stereochemistry | D-isomer (induces turn structures; protease stability) |

| Storage | -20°C, desiccated. Hygroscopic. |

Handling Precaution: The Bis-Boc guanidine group is bulky. While it effectively masks the nucleophilicity of the guanidine, it introduces significant steric hindrance. Solutions should be prepared fresh to prevent slow Fmoc cleavage by trace amines in lower-grade DMF.

Strategic Utility: The "Why" and "How"

The incorporation of Fmoc-D-Phe(4-Gu)-OH addresses two specific drug design challenges:

-

Conformational Restriction: Unlike Arginine, which has a high degree of freedom (multiple rotamers), the phenyl spacer locks the guanidinium group into a specific vector.

-

Metabolic Stability: The D-configuration renders the peptide bond resistant to standard proteolytic enzymes (e.g., trypsin, chymotrypsin).

Mechanistic Insight: The Bis-Boc group is acid-labile. During the final cleavage step with Trifluoroacetic Acid (TFA), the Boc groups fragment, releasing isobutylene and tert-butyl cations (

Experimental Protocol: Coupling & Elongation

Step 4.1: Resin Preparation

-

Resin Selection: Rink Amide (for C-terminal amides) or Wang (for C-terminal acids).

-

Swelling: Swell resin in DCM for 30 minutes, then wash 3x with DMF.

Step 4.2: Activation and Coupling

Due to the steric bulk of the Bis-Boc group, standard DIC/HOBt coupling may be inefficient. We recommend HCTU or HATU for rapid, high-yield coupling.

Reagents (for 0.1 mmol scale):

-

Amino Acid: 0.4 mmol Fmoc-D-Phe(4-Gu)-OH (4 eq)

-

Activator: 0.38 mmol HATU (3.8 eq) or HCTU

-

Base: 0.8 mmol DIEA (8 eq)

-

Solvent: DMF (Minimum volume to cover resin)

Procedure:

-

Add DIEA immediately prior to adding to the resin.

-

Reaction Time: Shake/agitate for 60–90 minutes at room temperature.

-

Note: Do not heat >50°C, as Bis-Boc groups can be thermally unstable.

-

-

Wash: DMF (3x), DCM (3x), DMF (3x).

Step 4.3: Validation (The "Trustworthiness" Check)

Perform a Kaiser Test (ninhydrin) on a few resin beads.

-

Colorless/Yellow beads: Complete coupling. Proceed.

-

Blue beads: Incomplete coupling. Re-couple using 2 eq of amino acid and DIC/Oxyma Pure for 60 mins.

Step 4.4: Elongation (The "Next" Residue)

Critical Alert: The bulky Bis-Boc group on the installed D-Phe(4-Gu) can sterically hinder the removal of the Fmoc group and the coupling of the subsequent amino acid.

-

Fmoc Removal: Use 20% Piperidine/DMF with 0.1M HOBt to prevent aspartimide formation (if Asp is present) and improve solvation. Extend deprotection time to 2 x 10 mins.

-

Next Coupling: Double coupling is highly recommended for the amino acid immediately following D-Phe(4-Gu).

Experimental Protocol: Cleavage & Deprotection

This is the most critical step. The release of two

Cleavage Cocktail (Reagent K derivative):

-

TFA: 82.5%

-

Phenol: 5% (Protects Tyr/Phe rings)

-

Water: 5% (Hydrolyzes esters)

-

Thioanisole: 5% (Scavenges cations)

-

EDT (Ethanedithiol): 2.5% (Crucial for Trp/Met protection)

-

Alternative: If avoiding stench, use TIS (Triisopropylsilane) at 5% in place of EDT/Thioanisole, but increase Water to 5%.

-

Procedure:

-

Wash resin with DCM to remove DMF traces. Dry under Nitrogen.

-

Add cooled (4°C) cleavage cocktail to resin.

-

Allow to warm to room temperature and shake for 2.5 to 3 hours .

-

Why? Diffusion into the polystyrene matrix takes time, and the Bis-Boc removal must be quantitative.

-

-

Precipitate peptide in cold Diethyl Ether (-20°C).

-

Centrifuge, decant ether, and repeat wash 3x.

Visualization: Decision Logic & Workflow

The following diagrams illustrate the critical decision paths and chemical workflows for using this building block.

Diagram 1: Coupling Optimization Logic

Caption: Decision tree for selecting coupling conditions based on steric hindrance and test results.

Diagram 2: Cleavage & Scavenging Mechanism

Caption: Mechanism of Bis-Boc removal and the necessity of scavengers to prevent alkylation.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield of Target | Incomplete coupling due to steric bulk. | Switch to HATU (uronium) or DIC/Oxyma (carbodiimide). Increase temperature to 40°C (max). |

| Extra Mass (+56, +100) | Incomplete Boc removal or t-butyl alkylation. | Alkylation: Increase TIS/Thioanisole in cleavage cocktail. Incomplete: Extend cleavage time to 4 hours. |

| Deletion of Next AA | Steric hindrance preventing Fmoc removal of the Phe(4-Gu). | Use Double Deprotection (2 x 15 min) for the Fmoc group on the Phe(4-Gu) residue. |

References

-

Feichtinger, K., et al. (1998). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents." Journal of Organic Chemistry. (Foundational chemistry for protected guanidines).[5] [Link]

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][5][6] Chemical Reviews. (Comprehensive review on Boc/Fmoc orthogonality). [Link]

Sources

- 1. Fmoc-Phe(bis-Boc-4-guanidino)-OH Novabiochem 187283-25-6 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. peptide.com [peptide.com]

- 5. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

Troubleshooting & Optimization

Technical Support Center: Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH Coupling Efficiency

Welcome to the technical support center for Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH , a critical building block for introducing arginine-like functionality with tailored steric and electronic properties into peptides.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling efficiency of this sterically hindered amino acid. Here, we delve into the causality behind common experimental challenges and provide field-proven solutions.

Troubleshooting Guide: Common Coupling Issues

This section addresses specific problems you may encounter during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH.

Question 1: Why am I observing low coupling efficiency or incomplete reactions with Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH?

Answer:

Low coupling efficiency with Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH is a common challenge primarily due to significant steric hindrance. The bulky Bis(Boc) protecting group on the guanidinium moiety, combined with the Fmoc group on the alpha-amino group, sterically shields the carboxylic acid, making it difficult for the incoming nucleophile (the N-terminal amine of the growing peptide chain) to attack the activated carboxyl group.[3][4]

Underlying Causes & Solutions:

-

Insufficient Activation: Standard coupling reagents may not be potent enough to efficiently activate the sterically hindered carboxylic acid.

-

Solution: Employ stronger, more reactive coupling reagents. Phosphonium and aminium/uronium salts are generally more effective than carbodiimides for hindered couplings.[3][5] Reagents like HATU, HCTU, and COMU are excellent choices as they form highly reactive activated esters.[5][6] PyBOP is another robust option, particularly as it does not have the potential for guanidinylation of the N-terminus, a side reaction sometimes seen with aminium salts.[5][6]

-

-

Slow Reaction Kinetics: The steric bulk slows down the rate of the coupling reaction.

-

Solution 1: Extended Coupling Times: Increase the reaction time to allow the coupling to proceed to completion. Monitoring the reaction is crucial to determine the optimal duration.

-

Solution 2: Double Coupling: Perform the coupling step twice. After the first coupling, wash the resin and then add a fresh solution of the activated amino acid.

-

Solution 3: Elevated Temperature: Increasing the reaction temperature can enhance the reaction rate. However, this should be done cautiously as it can also increase the risk of side reactions, including racemization.

-

-

Poor Solubility: The amino acid derivative or the growing peptide chain may have poor solubility in the reaction solvent, leading to aggregation and reduced reactivity.[7]

-

Solution: While Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH is generally soluble in common SPPS solvents like DMF and NMP, aggregation of the peptide-resin can be an issue.[7][8] If aggregation is suspected (e.g., the resin fails to swell properly), consider switching to a more polar solvent mixture, such as adding a small percentage of DMSO, or using a chaotropic salt.[7] Sonication can also help to break up aggregates.[7]

-

Question 2: I'm observing the formation of side products. What are they and how can I prevent them?

Answer:

Side product formation during the coupling of arginine derivatives is a known issue in peptide synthesis. With Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH, the primary concerns are guanidinylation of the N-terminus and the formation of a δ-lactam.

-

Guanidinylation of the N-terminus: This occurs when aminium/uronium-based coupling reagents (e.g., HBTU, HATU) react with the free N-terminal amine of the peptide chain, forming a guanidinium group and irreversibly terminating the chain.[7][9]

-

Causality: This side reaction is more likely when the coupling reagent is in excess and the activation of the amino acid is slow.

-

Prevention:

-

Pre-activation: Activate the Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH with the coupling reagent and a base (like DIPEA) for a few minutes before adding the mixture to the resin.[7] This consumes the coupling reagent in the desired reaction, minimizing its availability to react with the peptide's N-terminus.

-

Use Phosphonium-based Reagents: Reagents like PyBOP do not have this guanidinylating potential and are a safer choice if this side reaction is a persistent problem.[5][6]

-

-

-

δ-Lactam Formation: The activated carboxylic acid of arginine derivatives can undergo intramolecular cyclization to form a stable, unreactive δ-lactam, which prevents it from coupling to the peptide chain.[10][11][12] This leads to the formation of deletion sequences (peptides missing the intended arginine residue).

-

Causality: This side reaction is promoted by prolonged activation times before the addition of the N-terminal amine nucleophile.

-

Prevention:

-

In situ Activation: Add the amino acid, coupling reagent, and base to the resin simultaneously. This allows the activated amino acid to be quickly captured by the resin-bound amine before it has a chance to cyclize.

-

Minimize Pre-activation Time: If pre-activation is necessary, keep the time to a minimum (1-5 minutes) before adding the mixture to the resin.

-

-

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH?

There is no single "best" reagent, as the optimal choice can depend on the specific peptide sequence and synthesis conditions. However, for a sterically hindered amino acid like this, high-performance reagents are recommended.

| Coupling Reagent | Type | Advantages | Considerations |

| HATU | Aminium/Uronium Salt | Very high reactivity, excellent for hindered couplings.[5] | Potential for guanidinylation side reaction.[5][7] |

| HCTU | Aminium/Uronium Salt | High reactivity, similar to HATU, often more cost-effective. | Potential for guanidinylation side reaction.[5] |

| COMU | Aminium/Uronium Salt | High reactivity, improved safety profile over HOBt/HOAt-based reagents.[6] | Potential for guanidinylation side reaction. |

| PyBOP | Phosphonium Salt | High reactivity, no guanidinylation side reaction.[5][6] | Can be slightly slower than HATU/HCTU. |

| DIC/OxymaPure | Carbodiimide/Additive | Good performance, reduced risk of racemization.[11] | Generally less reactive than phosphonium/aminium salts for highly hindered couplings.[4] |

Q2: What is the recommended solvent for coupling Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH?

The standard solvents for solid-phase peptide synthesis, N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), are both suitable for dissolving Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH and performing the coupling reaction.[8] If peptide aggregation is observed, adding a small amount of Dimethyl sulfoxide (DMSO) (e.g., 10-20%) to the DMF or NMP can help to disrupt secondary structures and improve solvation.[7]

Q3: How can I monitor the completion of the coupling reaction?

It is crucial to monitor the reaction to ensure it has gone to completion, especially with difficult couplings.

-

Qualitative Colorimetric Tests:

-

Kaiser Test (Ninhydrin Test): This is a common method to detect free primary amines.[13] A blue color indicates an incomplete reaction. A yellow/brown color indicates a complete reaction (no free primary amine). Note that this test is not reliable for N-terminal proline.

-

Chloranil Test or Isatin Test: These can be used to detect secondary amines, such as proline, where the Kaiser test is not effective.[13]

-

-

Quantitative Analysis:

Q4: Is double coupling always necessary?

Not always, but it is a highly recommended strategy for sterically hindered amino acids like Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH to ensure the highest possible yield. Performing a colorimetric test after the first coupling can help determine if a second coupling is required. If the test indicates the presence of unreacted amines, a second coupling is warranted.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed for a standard 0.1 mmol scale solid-phase peptide synthesis.

-

Resin Preparation: Swell the resin (e.g., 100-200 mesh Rink Amide resin) in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation (Pre-activation):

-

In a separate vial, dissolve Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH (3 equivalents, 0.3 mmol, 193.4 mg) and HATU (2.9 equivalents, 0.29 mmol, 110.3 mg) in DMF (e.g., 2 mL).

-

Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol, 105 µL).

-

Allow the solution to pre-activate for 1-2 minutes.

-

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. If the test is negative (yellow/brown beads), proceed to the next step. If it is positive (blue beads), perform a second coupling.

-

Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

Protocol 2: Monitoring Coupling Completion with the Kaiser Test

-

Sample Collection: After the coupling reaction, remove a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.

-

Washing: Wash the beads thoroughly with DMF (3 times) and then with ethanol (3 times) to remove any residual reagents. Dry the beads briefly under a stream of nitrogen or in a vacuum.

-

Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

-

Heating: Heat the test tube at 100-120°C for 3-5 minutes.

-

Observation:

-

Positive Result (Incomplete Coupling): The solution and the beads will turn a deep blue color, indicating the presence of free primary amines.

-

Negative Result (Complete Coupling): The solution and beads will remain yellow or turn a faint brown/orange, indicating the absence of free primary amines.

-

Visual Diagrams

Troubleshooting Workflow for Low Coupling Efficiency

Caption: A workflow diagram for troubleshooting low coupling efficiency.

Mechanism of Peptide Coupling Reagents

Caption: A simplified comparison of activation mechanisms for common coupling reagents.

References

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

-

AAPPTEC. Monitoring of Peptide Coupling and Capping. Available from: [Link]

-

Angewandte Chemie International Edition. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. 2021. Available from: [Link]

-

RSC Publishing. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. 2017. Available from: [Link]

-

ResearchGate. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. 2017. Available from: [Link]

-

ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. 2020. Available from: [Link]

-

PMC. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. 2014. Available from: [Link]

-

RSC Advances. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. 2017. Available from: [Link]

-

ACS Publications. Refractive Index: The Ultimate Tool for Real-Time Monitoring of Solid-Phase Peptide Synthesis. Greening the Process. 2021. Available from: [Link]

-

MDPI. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). 2023. Available from: [Link]

-

ACS Publications. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. 2018. Available from: [Link]

-

RSC Publishing. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. 2024. Available from: [Link]

-

Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

-

ChemRxiv. Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. 2022. Available from: [Link]

-

Digital CSIC. Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis. 2020. Available from: [Link]

-

Indian Academy of Sciences. A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. 2014. Available from: [Link]

-

Mesa Labs. SPPS Tips For Success Handout. Available from: [Link]

-

MySkinRecipes. Fmoc-Phe(4-Boc2-guanidino)-OH. Available from: [Link]

- Google Patents. Production of peptides containing poly-gly sequences using fmoc chemistry. 2010.

-

PMC. Advances in Fmoc solid-phase peptide synthesis. 2011. Available from: [Link]

-

Chem-Impex. Fmoc-D-Phe(4-guanidino-Boc2)-OH. Available from: [Link]

-

MDPI. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. 2020. Available from: [Link]

-

ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. 2021. Available from: [Link]

-

Aapptec Peptides. Boc-Phe-OH. Available from: [Link]

Sources

- 1. Fmoc-Phe(4-Boc2-guanidino)-OH [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. digital.csic.es [digital.csic.es]

- 12. mdpi.com [mdpi.com]

- 13. peptide.com [peptide.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. chemrxiv.org [chemrxiv.org]

Technical Support Center: Minimizing Diketopiperazine (DKP) Formation

Topic: Strategies for Fmoc-D-Amino Acid Sequences in SPPS

Status: Operational | Role: Senior Application Scientist

Introduction: The "Silent Yield Killer"

Welcome to the Peptide Synthesis Technical Hub. If you are noticing a catastrophic loss of yield specifically at the dipeptide stage—often resulting in a resin that appears "dead" or yields a truncated sequence—you are likely encountering Diketopiperazine (DKP) formation .

This is not a random error; it is a kinetically favored, base-catalyzed cyclization. It is particularly aggressive when D-amino acids , Proline , or Glycine are present at the C-terminus or penultimate position. These residues induce backbone turns (cis-amide preferences) that position the N-terminal amine in perfect proximity to attack the C-terminal ester linkage.

This guide provides the protocols to diagnose, prevent, and eliminate this side reaction.

Module 1: The Mechanism (Know Your Enemy)

To defeat DKP, you must understand the molecular geometry driving it. In standard SPPS, the deprotection of the second amino acid releases a free amine. If the steric conformation allows, this amine performs an intramolecular nucleophilic attack on the resin-ester bond.

The Result: The dipeptide cleaves itself off the resin as a cyclic byproduct (diketopiperazine), leaving behind a free hydroxyl group on the resin (hydroxymethyl) which cannot react further.

Visualization: The DKP Attack Pathway

Figure 1: The kinetic pathway of DKP formation. Note that the reaction competes directly with the next coupling step.

Module 2: Resin Selection (The First Line of Defense)

The choice of resin is the single most critical factor in preventing DKP. The ester linkage stability determines susceptibility.

The "Golden Rule" for D-Amino Acids

If your C-terminal residue is a D-amino acid , Proline , or Glycine , you must evaluate your resin choice.

| Feature | Wang Resin (Standard) | 2-Chlorotrityl Chloride (2-CTC) (Recommended) |

| Linker Type | Benzyl ester | Trityl ester |

| Steric Hindrance | Low | High (Bulky trityl group blocks attack) |

| DKP Risk | High | Very Low |

| Loading Method | DMAP/DIC (Risk of racemization) | DIPEA (Racemization free) |

| Recommendation | Avoid for DKP-prone sequences. | Standard of Care for D-AA/Pro C-terminus. |

Protocol 2.1: Loading 2-CTC Resin

Use this protocol to establish a steric barrier against DKP.

-

Swell Resin: Place 2-CTC resin in a reactor. Wash with DCM (3x). Swell in DCM for 20 mins.

-

Prepare Solution: Dissolve Fmoc-D-Amino Acid (1.0 eq relative to resin loading) in dry DCM (10 mL/g resin). Add DIPEA (4.0 eq).

-

Note: Do not activate the carboxylic acid (no HBTU/HATU). The reaction is a nucleophilic displacement of chloride.

-

-

Loading: Add solution to resin.[1][2] Agitate for 2 hours at room temperature.

-

Capping: Add Methanol (1 mL/g resin) to the reaction mixture (to cap unreacted chlorides). Agitate for 15 mins.

-

Wash: Drain and wash thoroughly (DCM 3x, DMF 3x, DCM 3x).

Module 3: Reagent Optimization (Chemical Mitigation)

If you are forced to use Wang resin (e.g., for specific cleavage requirements) or are observing DKP despite using 2-CTC, you must alter the deprotection chemistry.

The Problem: Piperidine removes Fmoc but also catalyzes the DKP cyclization. The Fix: Buffer the basicity or use alternative bases.

Protocol 3.1: The "Buffered" Deprotection (HOBt Method)

Adding HOBt reduces the effective pH and suppresses the nucleophilicity of the amine without preventing Fmoc removal.

-

DKP-Suppression Cocktail: 20% Piperidine + 0.1 M HOBt in DMF.

Steps:

-

Dissolve anhydrous HOBt (0.1 M) in the Piperidine/DMF solution.

-

Perform deprotection as usual (typically 2 x 5 min or 1 x 10 min).

-

Crucial: Wash the resin immediately and extensively with DMF after deprotection to remove base traces.

Protocol 3.2: The "Fast & Hard" Method (DBU/Piperazine)

For extremely difficult sequences, minimizing the time the free amine sits in a basic environment is key. Some groups report success with DBU-based cocktails which remove Fmoc faster, allowing for shorter exposure times.

-

Advantage: Rapid Fmoc removal (often <3 mins).

-

Warning: DBU is a strong base; strictly control time to avoid aspartimide formation or racemization elsewhere.

Module 4: Backbone Protection (Advanced Engineering)

When the sequence is inherently unstable (e.g., H-Gly-D-Pro-Resin), chemical tweaks may not be enough. You must physically block the amide nitrogen.

Strategy: Hmb / Dmb Protection

Use amino acids protected with 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the backbone nitrogen.[1]

-

Logic: DKP formation requires the N-terminal amine to attack the C-terminal ester. If the amide bond of the second residue is bulky (Hmb/Dmb), it prevents the "turn" conformation required for the attack.

-

Implementation: Incorporate Fmoc-(Dmb)Gly-OH or Fmoc-(Hmb)Ala-OH at the position preceding the DKP-prone junction.

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

Figure 2: Diagnostic workflow for identifying and resolving DKP-related synthesis failures.

Frequently Asked Questions (FAQ)

Q1: Why does the D-isomer increase DKP formation compared to the L-isomer? A: D-amino acids, when coupled with L-amino acids, often favor "reverse turn" conformations (such as beta-turns) in the peptide backbone. This spatial arrangement brings the N-terminal amine significantly closer to the C-terminal ester bond compared to an all-L linear chain, kinetically accelerating the cyclization [1, 7].

Q2: Can I just use a higher excess of the third amino acid to "outrun" the DKP formation? A: Generally, no. DKP formation happens during the deprotection step and the subsequent wash steps, before the third amino acid is even added. Once the DKP forms, the chain is cleaved from the resin.[4] No amount of incoming amino acid can couple to a chain that is no longer there. You must suppress DKP during deprotection [2].

Q3: Does temperature play a role? A: Yes. Higher temperatures increase the rate of cyclization.[3] If you are using microwave-assisted SPPS, do not use heat during the deprotection of the second amino acid. Perform this specific deprotection at room temperature [5].

Q4: I see "Des-Dipeptide" in my Mass Spec. Is this DKP? A: Yes. If your target mass is missing exactly the mass of the first two amino acids (and you see a peak corresponding to the cleaved cyclic dipeptide in the waste stream), this is the hallmark of DKP formation [4].

References

-

Steinauer, R., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.[6] Link

-

BenchChem Technical Support. (2025). Preventing Diketopiperazine (DKP) Formation with 2-Chlorotrityl Chloride (2-CTC) Resin.[1][4]Link

-

Biotage. (2023). Preventing Aspartimide and Side Reactions in Fmoc SPPS (HOBt usage).Link

-

Wang, J., et al. (2022).[7] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation. ACS Omega.[6] Link

-

Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. Link

-

Sigma-Aldrich. (2024). Peptide Resin Loading Protocols (2-CTC advantages).Link

-

Mesa Labs. (2024). SPPS Tips For Success: DKP Formation.[8]Link

Sources

- 1. peptide.com [peptide.com]

- 2. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Guanidino Groups in TFA Cleavage

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incomplete deprotection of Boc (tert-butyloxycarbonyl) groups from arginine's guanidino side chain during trifluoroacetic acid (TFA)-mediated cleavage. Incomplete deprotection is a common yet frustrating issue in solid-phase peptide synthesis (SPPS), leading to impurities that can be difficult to remove and can compromise the biological activity of the final peptide.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve these issues effectively. Our approach is rooted in a deep understanding of the chemical mechanisms at play, offering not just solutions but also the rationale behind them.

Core Principles of Boc Deprotection and Guanidino Group Chemistry

Before diving into troubleshooting, it's crucial to understand the fundamental chemistry. The Boc group is an acid-labile protecting group widely used for amines.[1][2] Its removal is facilitated by strong acids like TFA, which protonates the carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid, which then decarboxylates to yield the free amine.[1][3][4]

The guanidino group of arginine, however, presents unique challenges. Its high basicity (pKa ≈ 12.5) means it is protonated under physiological and cleavage conditions.[5] While this protonation generally protects it from acylation during synthesis, the protecting groups used on the guanidino group itself, such as Boc, require careful consideration during the final cleavage step.

Frequently Asked Questions (FAQs)

Q1: I've performed a standard TFA cleavage, but my LC-MS analysis shows a significant peak with a mass +100 Da or +200 Da higher than my expected product. What is happening?

A1: This is a classic sign of incomplete Boc deprotection of one or more arginine residues. The mass difference of +100 Da corresponds to a single remaining Boc group (C₅H₉O₂), while +200 Da indicates two Boc groups are still attached. This typically occurs when di-Boc-arginine is used, and one or both Boc groups fail to cleave.

Q2: What are the primary causes of incomplete Boc deprotection of the guanidino group?

A2: Several factors can contribute to this issue:

-

Insufficient Acid Strength or Reaction Time: While TFA is a strong acid, the guanidinium group's protecting groups can be sterically hindered or electronically stabilized, requiring more prolonged exposure or higher effective acid concentration for complete removal.[6][7] Standard cleavage times of 2-4 hours may not be sufficient for peptides with multiple arginine residues.[7][8]

-

Steric Hindrance: The bulky nature of the Boc group, especially when two are present on the same guanidino group (as in Boc-Arg(Boc)₂-OH), can physically block the access of TFA.[7] This is often exacerbated in sequences with multiple adjacent bulky residues.

-

Peptide Aggregation: Certain peptide sequences are prone to aggregation on the solid support, which can limit the diffusion of the cleavage cocktail to all parts of the peptide chain.[9]

-

Inadequate Scavengers: While scavengers are primarily intended to trap reactive cations generated during cleavage, an inappropriate scavenger cocktail can sometimes interfere with the deprotection efficiency, although this is less common.[10][11]

Q3: My peptide contains multiple arginine residues, and I'm consistently seeing incomplete deprotection. What should I do?

A3: Peptides rich in arginine require optimized cleavage protocols. Here are some key strategies:

-

Extend the Cleavage Time: For peptides with multiple arginines, extending the cleavage time to 4-6 hours, or even longer in some cases, is often necessary.[12][13] It is advisable to perform a time-course study to determine the optimal cleavage duration for your specific peptide.

-

Increase TFA Concentration: Using a higher concentration of TFA, such as 95% in the cleavage cocktail, can enhance deprotection efficiency.[6]

-

Consider a Stronger Acid System: For particularly stubborn cases, the addition of stronger acids to the cleavage cocktail, such as HBF₄ in TFA, has been shown to facilitate the removal of bulky sulfonyl-based protecting groups and can be effective for Boc groups as well.[12]

-

Optimize Scavenger Cocktail: While the primary role of scavengers is to prevent side reactions, ensuring the right combination is used is crucial. A common and effective general-purpose cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[5][14]

Troubleshooting Workflow

When faced with incomplete Boc deprotection of guanidino groups, a systematic approach is key to identifying and resolving the issue.

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Detailed Experimental Protocols

Protocol 1: Standard TFA Cleavage for Peptides with Single Arginine Residues

-

Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For a 0.1 mmol scale synthesis, 5 mL of the cocktail is typically sufficient.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.

-

Isolation and Analysis: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether twice more. Dry the crude peptide under vacuum and analyze its purity and identity by HPLC and mass spectrometry.[9]

Protocol 2: Optimized TFA Cleavage for Peptides with Multiple Arginine Residues

-

Resin Preparation: Follow the same procedure as in Protocol 1.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and stir at room temperature for 4-6 hours . For sequences with more than three arginines, consider increasing the cleavage time by 15 minutes for each additional arginine residue, up to a maximum of 8 hours.[15]

-

Peptide Precipitation and Isolation: Follow the same procedure as in Protocol 1.

-

Verification: Analyze the crude product by LC-MS to confirm the complete removal of all Boc groups. If incomplete deprotection is still observed, proceed to Protocol 3.

Protocol 3: Re-cleavage of Partially Protected Peptide

If incomplete deprotection is confirmed after the initial cleavage, the crude peptide can be subjected to a second cleavage treatment.

-

Dissolution: Dissolve the dried, partially protected crude peptide in the minimum amount of the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v).

-

Reaction: Allow the solution to stand at room temperature for an additional 1-2 hours.

-

Precipitation and Isolation: Precipitate the peptide with cold diethyl ether as described in Protocol 1.

-

Analysis: Analyze the final product by LC-MS to confirm complete deprotection.

Data Presentation: Scavenger Cocktail Selection

The choice of scavenger cocktail is critical for preventing side reactions that can occur from the reactive carbocations generated during TFA cleavage.[10][14] The guanidino group itself is generally not susceptible to these side reactions due to its protonated state, but other sensitive residues in the peptide sequence must be protected.

| Sensitive Residue(s) | Recommended Scavenger Cocktail (v/v/v) | Rationale |

| None | TFA/Water/TIS (95:2.5:2.5) | A standard, effective cocktail for most peptides. TIS scavenges carbocations, and water helps to hydrolyze them.[5] |

| Tryptophan (Trp) | TFA/Water/TIS/EDT (92.5:2.5:2.5:2.5) | The indole ring of tryptophan is highly susceptible to alkylation.[10] 1,2-Ethanedithiol (EDT) is an effective scavenger for this side reaction.[15] |

| Methionine (Met), Cysteine (Cys) | TFA/Water/TIS/EDT (92.5:2.5:2.5:2.5) | The thioether of methionine and the thiol of cysteine are also nucleophilic and prone to alkylation.[10] EDT provides protection for these residues as well. |

| Multiple Sensitive Residues | Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust cocktail for complex peptides with multiple sensitive residues.[12][16] |

Mechanistic Insights

The TFA-Mediated Boc Deprotection Mechanism

Understanding the step-by-step process of Boc deprotection is fundamental to troubleshooting.

Caption: Mechanism of TFA-mediated Boc deprotection.

The key takeaway from this mechanism is the generation of the highly reactive tert-butyl cation (t-Bu+).[3][6] While this is the intended leaving group from the Boc protecting group, it can cause unwanted side reactions if not properly scavenged, particularly with nucleophilic amino acid side chains like tryptophan and methionine.[10][17]

Concluding Remarks

Incomplete Boc deprotection of arginine's guanidino group is a solvable problem with a systematic and informed approach. By understanding the underlying chemical principles and carefully considering the specific peptide sequence, researchers can optimize their cleavage protocols to achieve high yields of pure product. This guide provides the necessary tools and knowledge to troubleshoot these issues effectively. For further assistance, please do not hesitate to contact our technical support team.

References

- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

- Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

- Boc-guanidine deprotection side reactions and how to avoid them. Benchchem.

- Troubleshooting incomplete Boc deprotection in tryptophan peptides. Benchchem.

- Boc Solid Phase Peptide Synthesis. ChemPep.

- Optimizing cleavage conditions for peptides with multiple Arg(Pbf) residues. Benchchem.

-

Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PMC. [Link]

- Technical Support Center: Peptide Cleavage & Deprotection. Benchchem.

-

How long should I let my cleavage reaction stir at room temperature? Biotage. [Link]

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

- Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.

- Cleavage Cocktails; Reagent B. Aapptec Peptides.

- Application Note Peptide Cleavage and Protected Cleavage Procedures. CEM.

-

Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF. [Link]

- BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Application Notes: Trifluoroacetic Acid (TFA) Cleavage of Resin in Peptide Synthesis. Benchchem.

- Fmoc Resin Cleavage and Deprotection. MilliporeSigma.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biotage.com [biotage.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

- 13. peptide.com [peptide.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. cem.de [cem.de]

- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

Reducing aggregation in peptides containing Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH

Topic: Reducing Aggregation in Peptides Containing Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH

Current Status: System Operational Technician: Senior Application Scientist Ticket ID: D-PHE-GUAN-001

Executive Summary

You are encountering synthesis difficulties with Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH . This is not a standard amino acid; it is a "molecular brick."

The challenge here is twofold:

-

Steric Bulk: The para-guanidino group protected by two tert-butyloxycarbonyl (Boc) groups creates a massive steric shield, hindering the approach of the activated amino acid to the N-terminus of the resin-bound chain.

-

Hydrophobic Collapse: While D-amino acids typically disrupt

-sheet aggregation, the lipophilicity of the Bis-Boc protection can cause the peptide chain to collapse into the hydrophobic core of the resin (especially polystyrene), making the N-terminus inaccessible.

This guide provides a self-validating troubleshooting workflow to overcome these specific barriers.

Module 1: Resin Selection & Loading (The Foundation)

User Question: "My synthesis fails immediately after coupling this residue. The resin looks sticky/clumped. Is my loading too high?"

Technical Insight: Standard polystyrene (PS) resins often fail with this residue because the hydrophobic Bis-Boc groups interact strongly with the styrene matrix, expelling the polar solvent (DMF) and causing "bead contraction." You need a resin that swells in both polar (DMF) and non-polar (DCM) environments to maintain accessibility.

Troubleshooting Protocol:

| Parameter | Standard Recommendation | Recommendation for Bis-Boc-Phe | Why? |

| Resin Matrix | Polystyrene (1% DVB) | 100% PEG (ChemMatrix) or PEG-PS (TentaGel) | PEG maintains solvation of the bulky hydrophobic side chain, preventing collapse. |

| Loading | 0.5 – 0.8 mmol/g | < 0.25 mmol/g | Low loading physically spaces out the bulky Bis-Boc groups, reducing steric clash between growing chains. |

| Linker | Rink Amide | Rink Amide (Low Load) | Standard Rink is fine, provided the loading is low. |

Actionable Step: If you are currently using Polystyrene resin >0.4 mmol/g, stop . Restart the synthesis using ChemMatrix resin (0.4–0.5 mmol/g) . If ChemMatrix is unavailable, use a low-loading PS resin (0.1–0.2 mmol/g).

Module 2: Solvents & Chaotropes (The Environment)

User Question: "The reaction mixture is opaque, and deprotection is slow. How do I keep the chain solvated?"

Technical Insight: The Bis-Boc group is highly lipophilic. Pure DMF is often too polar to effectively solvate this specific protected side chain, leading to aggregation. You must introduce a "lipophilic solubilizer" (DCM) and a "hydrogen bond disruptor" (Chaotropes).

The "Magic Mixture" Protocol: Replace standard DMF wash/coupling solvents with the following cocktail during the coupling of this residue and the subsequent 3-5 residues.

Solvent System Comparison:

| Component | Role | Standard SPPS | Required for Bis-Boc-Phe |

| Primary Solvent | Solvation | DMF or NMP | DMF/DCM (1:1) |

| Chaotropic Salt | H-bond disruption | None | 0.1 M LiCl or KSCN |

| Detergent | Surface tension | None | 1% Triton X-100 (Optional) |

Why DCM? Dichloromethane (DCM) is an excellent solvent for Boc-protected groups. Mixing it 1:1 with DMF ensures the resin swells and the hydrophobic side chain remains extended into the solvent rather than collapsing back onto the resin.

Module 3: Coupling Conditions (The Reaction)

User Question: "I see a deletion sequence at this position. Standard HBTU/DIEA coupling isn't driving the reaction to completion."

Technical Insight: The steric bulk of the Bis-Boc-guanidino group slows down the acylation kinetics significantly. Standard carbodiimide or aminium salts (HBTU) are often too slow, allowing the activated ester to hydrolyze before it can couple. You need a more reactive intermediate (Azt) and higher energy (Microwave).

Optimized Coupling Workflow:

-

Reagent Switch: Switch from HBTU to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt/DIC . The 7-aza group in HATU/HOAt provides a "neighboring group effect" that accelerates coupling by ~10x.

-

Microwave Energy: Heat is non-negotiable for this steric bulk.

Step-by-Step Microwave Protocol:

-

Activation: Dissolve Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH (4 eq) + HATU (3.9 eq) in DMF/DCM (1:1).

-

Base: Add DIEA (8 eq). Do not pre-activate for > 2 minutes.

-

Irradiation:

-

Temperature:75°C (Do not exceed 75°C to avoid guanidine decomposition).

-

Time:10 minutes .

-

Power: Dynamic (maintain temp).

-

-

Double Couple: Filter, wash with DCM, and repeat the coupling with fresh reagents.

Module 4: Cleavage & Deprotection (The Release)

User Question: "My mass spec shows a peak +100 or +200 Da higher than expected. Are the Boc groups stuck?"

Technical Insight: The guanidino-Boc bond is significantly more stable than an N-terminal Boc or a Lys(Boc) urethane. It requires high acid concentration and time. Furthermore, the tert-butyl cations released are massive electrophiles; if not scavenged, they will re-alkylate the electron-rich guanidine ring (Pmc/Pbf-style side reactions) or Trp/Tyr residues.

The "High-Scavenger" Cleavage Cocktail:

-

TFA: 90% (Driver of deprotection)

-

TIS (Triisopropylsilane): 2.5% (Proton scavenger)

-

Water: 2.5% (Hydrolysis)

-

DODT (3,6-Dioxa-1,8-octanedithiol): 5% (Critical scavenger for bulky cations)

Protocol:

-

Pre-cool the cleavage cocktail to 0°C.

-

Add to resin.[1] Allow to warm to Room Temperature.

-

Time: Extend cleavage time to 3 – 4 hours (Standard is 2h).

-

Precipitation: Use ice-cold diethyl ether. If the pellet is oily (common with arginine/guanidine rich peptides), dissolve in 50% Acetonitrile/Water and lyophilize directly before purification.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process when encountering aggregation with this specific residue.

FAQ: Rapid Fire Support

Q: Can I use NMP instead of DMF/DCM? A: NMP is better than DMF, but for Bis-Boc specifically, the chlorinated solvent (DCM) is superior because it solubilizes the Boc groups. A mix of NMP/DCM is also excellent.

Q: Why D-Phe? Doesn't that break aggregation? A: Yes, D-amino acids usually disrupt beta-sheets. However, the aggregation here is likely hydrophobic collapse (the resin balling up because it hates the solvent) rather than beta-sheet stacking. That is why changing the solvent (adding DCM) and resin (PEG) is more effective than just relying on the D-isomer geometry.

Q: The resin turned orange after adding the amino acid. Is that normal? A: If using HATU/HOAt, a yellow/orange color is normal (due to the At-oxide species). If it turns dark red or black, you may have base-catalyzed degradation. Ensure your microwave temperature does not exceed 75°C.

References

-

García-Martín, F., et al. (2006).[2] "ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides."[2][3][4] Journal of Combinatorial Chemistry.

-

Albericio, F., et al. (2018). "Choosing the Right Resin for Solid-Phase Peptide Synthesis." Organic Process Research & Development.

-

Palasek, S. A., et al. (2007). "Limiting racemization in microwave-assisted solid-phase peptide synthesis." Journal of Peptide Science.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6][7][8][9] Chemical Reviews.

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. ChemMatrix, a poly(ethylene glycol)-based support for the solid-phase synthesis of complex peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. peptide.com [peptide.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. knowledge.uchicago.edu [knowledge.uchicago.edu]

Technical Support Center: Optimizing Linker Stability for Fmoc-D-guanidino-Phe Attachment

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with the stable attachment of Fmoc-D-guanidino-Phe to solid-phase synthesis supports. Our goal is to empower you with the knowledge to anticipate and overcome potential hurdles, ensuring the integrity and success of your peptide synthesis projects.

Introduction: The Unique Challenge of Fmoc-D-guanidino-Phe

Fmoc-D-guanidino-Phenylalanine (Fmoc-D-gPhe) is a non-canonical amino acid of significant interest in drug discovery due to the unique properties conferred by its guanidinium group.[1][2][3] However, the bulky and highly basic nature of the guanidinium side chain presents specific challenges during solid-phase peptide synthesis (SPPS), particularly concerning the stability of the initial ester linkage to the resin. This guide will walk you through the critical considerations for selecting and optimizing a linker strategy to ensure robust and reliable synthesis.

Frequently Asked Questions (FAQs)

Q1: Which linker is most suitable for attaching Fmoc-D-guanidino-Phe to a solid support?

For Fmoc-D-guanidino-Phe, the choice of linker is critical and depends on the desired C-terminal modification (acid or amide) and the overall sensitivity of the peptide sequence to acid-catalyzed side reactions.

-

For C-terminal acids: The 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[4][5] Its exceptional steric bulk provides a high degree of protection against premature cleavage of the peptide-resin bond by the mild acid conditions used for side-chain deprotection during synthesis. The cleavage from 2-CTC resin is typically achieved with a very mild acid solution (e.g., 1-5% TFA in DCM), which helps to preserve the integrity of sensitive peptide sequences.[6]

-

For C-terminal amides: A Rink Amide resin is the standard choice.[5][7] The linkage is stable to the piperidine conditions used for Fmoc group removal but is readily cleaved by strong acid (e.g., 95% TFA) to yield the C-terminal amide.[8][9]

Q2: What are the primary signs of linker instability during my synthesis?

Linker instability can manifest in several ways, leading to a lower yield and purity of your final peptide. Key indicators include:

-

Consistently low peptide yield: This is the most common sign, suggesting that a portion of the peptide is being prematurely cleaved from the resin during the synthesis cycles.

-

Presence of truncated sequences in the crude product: Analysis of your crude peptide by HPLC or mass spectrometry may reveal multiple peaks corresponding to shorter peptide fragments. This can be due to incomplete condensation of amino acids.[10]

-

Discoloration of the resin: While not always indicative of linker instability, unusual color changes can sometimes signal side reactions or degradation.

Q3: Can the guanidinium side chain of D-gPhe interfere with the initial loading reaction?

Yes, the basicity of the guanidinium group can potentially interfere with the esterification reaction. It is crucial to ensure that the side chain is adequately protected.[11] The most common protecting group for the guanidinium function of arginine and its analogs is the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[11][12][13] This group offers robust protection during synthesis and is efficiently removed during the final TFA cleavage step.[11][12] Other protecting groups for the guanidino moiety include di-Boc.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to diagnosing and resolving common problems encountered during the attachment and subsequent synthesis of Fmoc-D-guanidino-Phe-containing peptides.

Problem 1: Low Loading Efficiency on 2-CTC Resin

Symptoms:

-

The calculated substitution level of the resin after the first amino acid loading is significantly lower than the manufacturer's specified maximum.

-

Low overall yield of the final peptide.

Root Causes and Solutions:

| Potential Cause | Explanation | Recommended Action |

| Steric Hindrance | The bulky nature of both the 2-CTC resin and the Fmoc-D-guanidino(Pbf)-Phe can sterically hinder the esterification reaction. | 1. Increase Reaction Time: Extend the loading reaction time to 4-6 hours, or even overnight, to allow the reaction to proceed to completion. 2. Optimize Base: Use a hindered base such as N,N-diisopropylethylamine (DIPEA) at a concentration of 3-4 equivalents relative to the Fmoc-amino acid. |

| Incomplete Activation of the Resin | The 2-chlorotrityl chloride resin must be properly activated to ensure efficient reaction with the incoming amino acid. It is highly susceptible to moisture which can lead to reduced loading.[4][14][15][16] | Swell the resin in an appropriate anhydrous solvent (e.g., DCM or DMF) for at least 30-40 minutes before adding the Fmoc-amino acid and base.[17] Consider pre-activation with thionyl chloride if the resin has been stored for an extended period.[4][16] |

| Moisture Contamination | Water in the reaction solvent or on the resin can hydrolyze the chlorotrityl group, rendering it inactive.[4][15] | Use anhydrous solvents and ensure the resin is thoroughly dried before use.[17] |

Experimental Protocol: Loading Fmoc-D-guanidino(Pbf)-Phe onto 2-CTC Resin

-

Swell 1 gram of 2-chlorotrityl chloride resin in 10 mL of anhydrous dichloromethane (DCM) for 30 minutes in a reaction vessel.[17]

-

In a separate flask, dissolve 2 equivalents of Fmoc-D-guanidino(Pbf)-Phe in a minimal amount of anhydrous dimethylformamide (DMF) and add it to the swollen resin.

-

Add 4 equivalents of N,N-diisopropylethylamine (DIPEA) to the reaction vessel.

-

Agitate the mixture at room temperature for 4 hours.

-

To cap any unreacted sites, add 1 mL of methanol and agitate for 30 minutes.

-

Filter the resin and wash it sequentially with DCM (3x), DMF (3x), and methanol (3x).

-

Dry the resin under vacuum.

-

Determine the loading efficiency using the spectrophotometric Fmoc-cleavage test.

Diagram: Workflow for Loading Fmoc-D-guanidino(Pbf)-Phe onto 2-CTC Resin

Caption: Workflow for loading Fmoc-D-guanidino(Pbf)-Phe onto 2-CTC resin.

Problem 2: Premature Cleavage from the Resin During Synthesis

Symptoms:

-

Significant decrease in peptide yield with increasing peptide length.

-

Presence of multiple truncated peptide sequences in the final crude product.

Root Causes and Solutions:

| Potential Cause | Explanation | Recommended Action |

| Acid-Labile Linker | The ester bond to the 2-CTC resin is sensitive to repeated exposure to even mild acids. The piperidine used for Fmoc deprotection can contain acidic impurities over time. | 1. Use Fresh Piperidine: Always use freshly prepared piperidine solutions for Fmoc deprotection. 2. Incorporate a Scavenger: Add a small amount of a neutral scavenger, such as 0.1 M HOBt, to the piperidine solution to neutralize any acidic impurities. |

| Inappropriate Deprotection Conditions | Using a stronger acid than necessary for side-chain deprotection of other amino acids in the sequence can lead to premature cleavage from a highly acid-labile resin like 2-CTC. | Carefully select side-chain protecting groups that can be removed under conditions that do not affect the linker. For example, use Alloc or ivDde protecting groups for lysine or ornithine if they need to be selectively deprotected on-resin. |

Diagram: Factors Influencing Linker Stability

Caption: Factors influencing the stability of the peptide-resin linkage.

References

- Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). Cleavage from Rink Amide Resin. Journal of Peptide Science, 12, 227-32.

- ChemPep. (n.d.). Rink Amide-AM Resin(200-400 mesh, 0.3-1.0 mmol/g).

- Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins.

- Benchchem. (n.d.). The Pbf Protecting Group in Peptide Synthesis: A Technical Guide.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pbf Protection in Peptide Synthesis.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Almac. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture.

- JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin.

- Chem-Impex. (n.d.). Fmoc-D-Phe(4-guanidino-Boc2)-OH.

- Sigma-Aldrich. (n.d.). Fmoc-Phe(4-Boc2-guanidino)-OH.

- MySkinRecipes. (n.d.). Fmoc-Phe(4-Boc2-guanidino)-OH.

- Chem-Impex. (n.d.). Fmoc-L-Phe(4-guanidino-Boc2)-OH.

- Nowick, J. (2020).

- Peptide Impurities & Solutions. (n.d.).

- RSC Publishing. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-Phe(4-Boc2-guanidino)-OH [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 7. appliedpolytech.com [appliedpolytech.com]

- 8. chempep.com [chempep.com]

- 9. nbinno.com [nbinno.com]

- 10. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. almacgroup.com [almacgroup.com]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. jacsdirectory.com [jacsdirectory.com]

Validation & Comparative

Comparative Guide to Verifying Boc Removal from Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH via LC-MS

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is fundamental to achieving high-purity target peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) group for α-amine protection and acid-labile groups for side-chain protection represent a widely adopted strategy.[1][2] This guide focuses on a critical step in this process: the selective deprotection of the Bis(Boc) groups from the guanidinium side chain of a phenylalanine derivative, Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH, and the subsequent verification using Liquid Chromatography-Mass Spectrometry (LC-MS).

The guanidinium group of arginine and its analogs is highly basic and nucleophilic, necessitating robust protection during peptide synthesis to prevent unwanted side reactions.[3] The di-Boc protection of the guanidinium group offers an acid-labile option that is orthogonal to the base-labile Fmoc group. Trifluoroacetic acid (TFA) is the reagent of choice for the removal of Boc groups due to its effectiveness and volatility, which simplifies product isolation.[4][5] Verifying the complete removal of both Boc groups is paramount, as incomplete deprotection can lead to undesired side products and complicate subsequent purification efforts. LC-MS is an indispensable analytical tool for this verification, providing both retention time data from the liquid chromatography and mass-to-charge ratio (m/z) information from the mass spectrometer, allowing for unambiguous identification of the starting material, intermediates, and the final product.[6][7]